

Introduction: The Role of Vibrational Spectroscopy in Complex Molecule Characterization

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Compound of Interest

Compound Name: *5-Chloro-2-iodo-3-methylphenol*

CAS No.: 1150617-66-5

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In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Fourier Transform Infrared (FT-IR) spectroscopy stands out as a rapid, reliable, and highly informative method for identifying functional groups within a molecule. The principle of FT-IR spectroscopy is rooted in the fundamental concept that covalent bonds are not static; they behave like springs, undergoing various vibrational motions (stretching and bending) at specific quantized frequencies.^[1] When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes, resulting in a unique spectral "fingerprint" that is characteristic of its molecular structure.

This guide provides a detailed analysis of the expected FT-IR spectrum of **5-Chloro-2-iodo-3-methylphenol**, a polysubstituted aromatic compound of interest in synthetic chemistry. By dissecting its structure into constituent functional groups, we can predict and interpret its vibrational spectrum with a high degree of confidence. This document is designed for researchers and scientists who require a deep, mechanistic understanding of how to apply FT-IR spectroscopy for the structural verification of complex organic molecules.

Molecular Structure and Predicted Vibrational Modes

The structure of **5-Chloro-2-iodo-3-methylphenol** incorporates several key functional groups attached to a benzene ring: a hydroxyl group (phenol), a methyl group, and two different halogen atoms (chloro and iodo). This specific arrangement—a 1,2,3,5-tetrasubstituted benzene ring—governs the intricacies of its infrared spectrum. Each functional group and the aromatic ring itself will give rise to characteristic absorption bands.

Caption: Molecular structure of **5-Chloro-2-iodo-3-methylphenol** with key bonds highlighted.

Comprehensive Spectral Analysis

The FT-IR spectrum can be logically divided into the functional group region ($4000\text{--}1500\text{ cm}^{-1}$) and the fingerprint region ($1500\text{--}400\text{ cm}^{-1}$). The latter contains a high density of peaks, many of which arise from complex skeletal vibrations that are unique to the molecule as a whole.[2]

Functional Group Region (4000 cm^{-1} – 1500 cm^{-1})

- O-H Stretching (ν O-H): The most prominent feature in the spectrum of a phenol is the hydroxyl group absorption. Due to intermolecular hydrogen bonding in the solid or liquid state, the O-H stretching vibration gives rise to a strong and characteristically broad band.[2] [3] For **5-Chloro-2-iodo-3-methylphenol**, this band is expected to appear in the range of $3550\text{--}3200\text{ cm}^{-1}$. [4][5] The breadth of this peak is a direct consequence of the sample molecules existing in a range of hydrogen-bonded states, each with a slightly different vibrational frequency.[3]
- C-H Stretching (ν C-H): This region is highly diagnostic for distinguishing between aromatic (sp^2) and aliphatic (sp^3) C-H bonds.
 - Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring are expected to produce one or more weak to medium intensity peaks just above 3000 cm^{-1} . A characteristic absorption is anticipated around $3100\text{--}3000\text{ cm}^{-1}$. [6][7]
 - Aliphatic C-H Stretch: The methyl group's C-H bonds will exhibit strong, sharp absorptions just below 3000 cm^{-1} . Typically, asymmetric and symmetric stretching modes are observed between $2960\text{--}2850\text{ cm}^{-1}$. [8][9]

Fingerprint Region (1500 cm⁻¹ – 400 cm⁻¹)

This region, while complex, contains a wealth of structural information.

- Aromatic C=C Ring Stretching (ν C=C): The stretching vibrations within the benzene ring typically produce a series of sharp bands of variable intensity. For substituted benzenes, prominent peaks are expected in the 1600–1585 cm⁻¹ and 1500–1400 cm⁻¹ ranges.[6][7] The presence of multiple, sharp absorptions in this area is a strong indicator of an aromatic system.[10][11]
- C-H Bending Vibrations (δ C-H and γ C-H):
 - Methyl C-H Bending: The methyl group gives rise to a characteristic asymmetric bending (scissoring) vibration around 1450 cm⁻¹ and a symmetric bending (umbrella) mode near 1375 cm⁻¹. [8]
 - Aromatic C-H Out-of-Plane (OOP) Bending: The position of these strong absorptions is highly indicative of the substitution pattern on the aromatic ring.[10][12] For the 1,2,4-trisubstituted pattern of hydrogens present in **5-Chloro-2-iodo-3-methylphenol**, a strong band is expected in the 880-810 cm⁻¹ region.[4] This is one of the most reliable methods for confirming the substitution pattern.
- C-O Stretching and O-H Bending: The C-O stretching vibration of the phenol, often coupled with the in-plane O-H bending vibration, results in a strong, sharp band located in the 1260–1180 cm⁻¹ region.[2]
- Carbon-Halogen Stretching (ν C-X): The heavy mass of halogen atoms and the strength of their bonds to carbon result in absorptions at lower frequencies.
 - C-Cl Stretch: The carbon-chlorine stretching vibration is expected to produce a strong band in the 850–550 cm⁻¹ range.[6]
 - C-I Stretch: The carbon-iodine bond is weaker and involves a heavier atom, thus its stretching frequency is even lower. This absorption is anticipated in the 600–500 cm⁻¹ region.[13] These two C-X bands may overlap, but their presence in this low-wavenumber region is a key confirmation of the halogen substituents.

Summary of Predicted FT-IR Absorptions

Wavenumber (cm ⁻¹)	Functional Group / Vibrational Mode	Expected Intensity & Shape
3550–3200	O-H Stretch (Phenol, H-bonded)	Strong, Broad
3100–3000	C-H Stretch (Aromatic)	Medium to Weak, Sharp
2960–2850	C-H Stretch (Methyl)	Strong, Sharp
1600–1585	C=C Stretch (Aromatic Ring)	Medium, Sharp
1500–1400	C=C Stretch (Aromatic Ring)	Medium to Strong, Sharp
~1450	C-H Bend (Methyl, Asymmetric)	Medium, Sharp
~1375	C-H Bend (Methyl, Symmetric)	Medium, Sharp
1260–1180	C-O Stretch (Phenol)	Strong, Sharp
880-810	C-H Out-of-Plane Bend (Aromatic)	Strong, Sharp
850–550	C-Cl Stretch	Strong
600–500	C-I Stretch	Medium to Strong

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

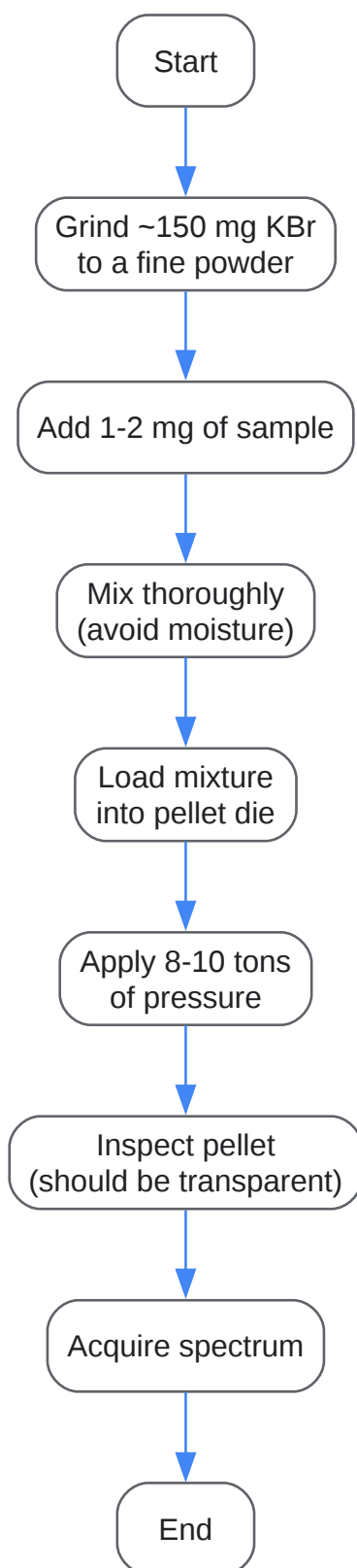
The following protocol describes the KBr pellet transmission method, a robust and widely used technique for obtaining high-quality FT-IR spectra of solid samples.^[14] The causality behind this choice is that the KBr matrix is transparent to infrared radiation in the mid-IR region and forms a solid solution with the analyte, minimizing scattering effects.

Instrumentation and Materials

- Fourier Transform Infrared (FT-IR) Spectrometer

- Hydraulic Press with Pellet Die
- Agate Mortar and Pestle
- **5-Chloro-2-iodo-3-methylphenol** (analyte)
- Potassium Bromide (KBr), FT-IR Grade, desiccated
- Spatula, Weighing Paper

Workflow Diagram



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Caption: Experimental workflow for the KBr pellet method.

Step-by-Step Procedure

- Sample Preparation:
 - Rationale: To ensure a homogenous dispersion of the analyte in the KBr matrix and to reduce particle size below the wavelength of the IR radiation, which minimizes light scattering (the Christiansen effect).
 - Action: Place approximately 1-2 mg of **5-Chloro-2-iodo-3-methylphenol** and 150-200 mg of dry, FT-IR grade KBr into an agate mortar.^[14] Grind the mixture with the pestle for 2-3 minutes until it becomes a fine, homogenous powder.
- Pellet Formation:
 - Rationale: To create a solid, transparent disc that can be placed directly in the spectrometer's sample beam. The high pressure causes the KBr to flow and encapsulate the sample.
 - Action: Transfer a portion of the powder mixture into the pellet die. Assemble the die and place it in a hydraulic press. Apply pressure of approximately 8-10 metric tons for about 2 minutes.^[14]
- Pellet Inspection and Mounting:
 - Rationale: A high-quality pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates poor mixing, insufficient pressure, or moisture contamination, which will lead to a poor-quality spectrum.
 - Action: Carefully release the pressure and disassemble the die. A clear pellet should be obtained. Mount the pellet in the spectrometer's sample holder.
- Spectrum Acquisition:
 - Rationale: A background spectrum of the ambient atmosphere (primarily H₂O and CO₂) must be collected and subtracted from the sample spectrum to yield the true spectrum of the analyte.

- Action: First, run a background scan with the sample holder empty. Then, place the KBr pellet holder into the beam path and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000 cm^{-1} to 400 cm^{-1} .

Self-Validating Data Interpretation

The trustworthiness of the analysis hinges on a self-validating interpretation. The acquired spectrum must align with the predicted absorptions for **5-Chloro-2-iodo-3-methylphenol** while simultaneously showing an absence of significant peaks from plausible impurities or alternative structures.

- Confirmation: The presence of the broad O-H band, aromatic and aliphatic C-H stretches in their respective regions, multiple C=C ring stretches, and strong absorptions in the low-frequency region for C-Cl and C-I bonds collectively confirm the core structure.
- Purity Assessment: The absence of a strong, sharp peak around 1700 cm^{-1} would preclude the presence of carbonyl (C=O) impurities (e.g., from oxidation to a quinone or cleavage to a carboxylic acid). The absence of bands around 2250 cm^{-1} would rule out nitrile (C≡N) impurities.
- Isomer Verification: While FT-IR is excellent for functional group identification, distinguishing between positional isomers can be challenging. However, the precise position of the C-H out-of-plane bending bands in the $900\text{-}700\text{ cm}^{-1}$ region provides strong evidence for the specific substitution pattern on the aromatic ring.[\[12\]](#)[\[15\]](#)

By systematically verifying the presence of expected peaks and the absence of unexpected ones, the FT-IR spectrum serves as a robust, self-validating confirmation of the molecular identity of **5-Chloro-2-iodo-3-methylphenol**.

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